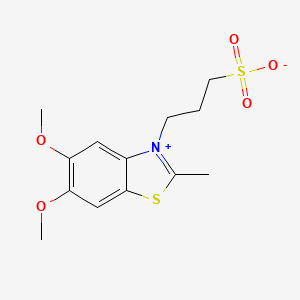
Benzothiazolium, 5,6-dimethoxy-2-methyl-3-(3-sulfopropyl)-, inner salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazolium, 5,6-dimethoxy-2-methyl-3-(3-sulfopropyl)-, inner salt: is a chemical compound with the molecular formula C13H17NO5S2 and a molecular weight of 331.4078 g/mol This compound is characterized by its benzothiazolium core, which is substituted with methoxy, methyl, and sulfopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazolium, 5,6-dimethoxy-2-methyl-3-(3-sulfopropyl)-, inner salt typically involves the reaction of 5,6-dimethoxy-2-methylbenzothiazole with 3-chloropropanesulfonic acid under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the inner salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Benzothiazolium, 5,6-dimethoxy-2-methyl-3-(3-sulfopropyl)-, inner salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfopropyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines or thiols; reactions may be carried out in polar solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: New compounds with different substituents replacing the sulfopropyl group.
Applications De Recherche Scientifique
Chemistry: Benzothiazolium, 5,6-dimethoxy-2-methyl-3-(3-sulfopropyl)-, inner salt is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It may be used in the design of probes and sensors for detecting specific biological targets.
Medicine: The compound’s structural features make it a candidate for drug development. It is investigated for its potential therapeutic properties and interactions with biological pathways.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of Benzothiazolium, 5,6-dimethoxy-2-methyl-3-(3-sulfopropyl)-, inner salt involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, affecting their function and activity. The sulfopropyl group may enhance the compound’s solubility and facilitate its interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt
- Benzothiazolium, 5,6-dimethoxy-2-methyl-3-(2-sulfopropyl)-, inner salt
- Benzothiazolium, 5,6-dimethoxy-2-methyl-3-(4-sulfopropyl)-, inner salt
Comparison: Compared to similar compounds, Benzothiazolium, 5,6-dimethoxy-2-methyl-3-(3-sulfopropyl)-, inner salt is unique due to the specific positioning of the methoxy and sulfopropyl groups. This unique arrangement can influence its reactivity, solubility, and interaction with other molecules, making it distinct in its applications and properties.
Propriétés
Numéro CAS |
63148-95-8 |
|---|---|
Formule moléculaire |
C13H17NO5S2 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
3-(5,6-dimethoxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate |
InChI |
InChI=1S/C13H17NO5S2/c1-9-14(5-4-6-21(15,16)17)10-7-11(18-2)12(19-3)8-13(10)20-9/h7-8H,4-6H2,1-3H3 |
Clé InChI |
FZYBQTUSQBICMA-UHFFFAOYSA-N |
SMILES canonique |
CC1=[N+](C2=CC(=C(C=C2S1)OC)OC)CCCS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13976745.png)

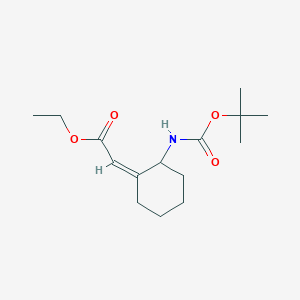
![7-Amino-3-methyl[1,8]naphthyridin-2-ol](/img/structure/B13976769.png)
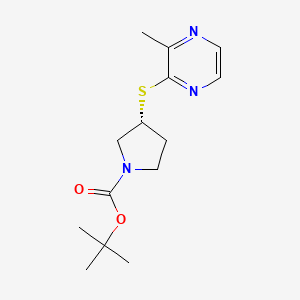


![8H-Indeno[5,4-b]furan](/img/structure/B13976799.png)
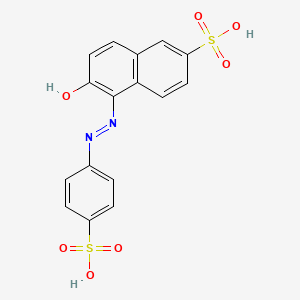
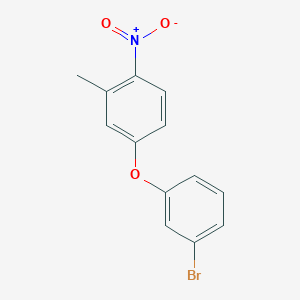

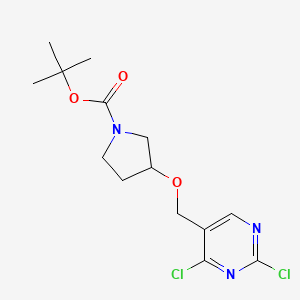
![Methyl 4-[(1,1-dimethylethoxy)carbonyl]benZeneundecanoate](/img/structure/B13976827.png)

